Prosultiamine

Beschreibung

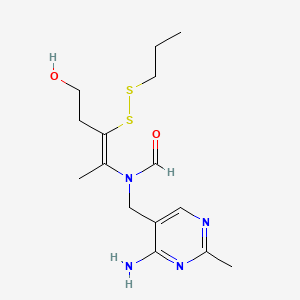

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCIYVVYDCXLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046633 | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-58-5 | |

| Record name | Prosultiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prosultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prosultiamine: A Technical Guide to its Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosultiamine (Thiamine Propyl Disulfide), a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic management of thiamine deficiency and related neurological conditions. Its enhanced lipophilicity compared to thiamine hydrochloride results in superior bioavailability, allowing for more effective elevation of thiamine levels in tissues, including the central nervous system. This guide provides an in-depth overview of the synthesis pathway of this compound, its mechanism of action, and a summary of its pharmacokinetic advantages. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development in this area.

Introduction

Thiamine is an essential vitamin that, in its active form as thiamine pyrophosphate (TPP), serves as a critical coenzyme in carbohydrate and amino acid metabolism.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. The clinical utility of standard thiamine supplementation can be limited by its low bioavailability. This compound, a lipid-soluble thiamine derivative, was developed to overcome this limitation.[2] Discovered in the 1950s in Japan, this compound is structurally similar to allithiamine, a compound found naturally in garlic.[2] Its propyl disulfide group facilitates passive diffusion across intestinal membranes and the blood-brain barrier, leading to a more rapid and sustained increase in systemic thiamine levels.[1][2]

Synthesis Pathway

A likely pathway involves the reductive opening of the thiazole ring of thiamine to form a thiol intermediate, which then reacts with a propyl disulfide compound. Alternatively, a direct disulfide exchange reaction can be employed.

Mechanism of Action

The primary mechanism of action of this compound is its ability to serve as a highly bioavailable prodrug of thiamine. Its lipophilic nature allows for efficient absorption from the gastrointestinal tract and penetration of cellular membranes, including the blood-brain barrier, which is a significant advantage over the water-soluble thiamine hydrochloride.

Conversion to Thiamine

Once absorbed, this compound undergoes reductive cleavage of its disulfide bond, primarily in the liver and other tissues, to release thiamine. This reduction is facilitated by endogenous reducing agents such as glutathione. The released thiamine is then available for phosphorylation to its active coenzyme form, thiamine pyrophosphate (TPP).

Neuroprotective Effects and Antioxidant Pathways

Emerging evidence suggests that this compound and other thiamine disulfide derivatives may exert neuroprotective effects that are independent of their role in replenishing thiamine levels. These effects are thought to be mediated through the activation of antioxidant pathways. One such pathway is the Keap1/Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Quantitative Data

The enhanced bioavailability of lipophilic thiamine derivatives like this compound has been demonstrated in several studies. The following table summarizes comparative pharmacokinetic data for different thiamine derivatives.

| Parameter | Thiamine Hydrochloride | Thiamine Disulfide | Fursultiamine | Benfotiamine |

| Cmax (plasma) | Low | Low | Moderate | High |

| tmax (plasma) | - | - | Slower | Faster |

| AUC (plasma) | Low | Low | Moderate | High |

| Bioavailability | Low | Low | Moderate | High |

Cmax: Maximum plasma concentration, tmax: Time to reach maximum plasma concentration, AUC: Area under the curve. Data is presented qualitatively based on comparative studies.

Experimental Protocols

Reconstructed Synthesis of this compound

The following is a generalized, reconstructed protocol for the synthesis of this compound based on the principles of disulfide synthesis and available literature.

Materials:

-

Thiamine hydrochloride

-

A reducing agent (e.g., sodium borohydride)

-

Dipropyl disulfide

-

Appropriate solvents (e.g., ethanol, water)

-

Acid and base for pH adjustment

-

Purification apparatus (e.g., chromatography column)

Procedure:

-

Preparation of Thiamine Thiol: Dissolve thiamine hydrochloride in an appropriate solvent. Add a reducing agent to open the thiazole ring and form the thiol derivative. Monitor the reaction by a suitable method (e.g., TLC).

-

Disulfide Exchange Reaction: To the solution containing the thiamine thiol, add dipropyl disulfide. The reaction mixture is stirred, likely at room temperature, to facilitate the disulfide exchange.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography, to yield pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Measurement of Thiamine Levels in Whole Blood

The following protocol outlines a general method for quantifying thiamine levels after administration of this compound, based on HPLC analysis.

Materials:

-

Whole blood samples

-

Trichloroacetic acid (TCA) for protein precipitation

-

Potassium ferricyanide for derivatization

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column

-

Thiamine standards

Procedure:

-

Sample Preparation: Collect whole blood samples at various time points after administration of this compound. Precipitate proteins by adding TCA. Centrifuge to obtain a clear supernatant.

-

Derivatization: The thiamine in the supernatant is converted to the highly fluorescent thiochrome derivative by oxidation with potassium ferricyanide in an alkaline medium.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiochrome derivative on a reversed-phase column using an appropriate mobile phase.

-

Quantification: Detect the thiochrome derivative using a fluorescence detector. Quantify the thiamine concentration by comparing the peak area to a standard curve generated from known concentrations of thiamine.

Conclusion

This compound is a valuable synthetic thiamine derivative with significantly enhanced bioavailability compared to thiamine hydrochloride. Its primary mechanism of action involves efficient absorption and subsequent conversion to thiamine, making it a potent therapeutic agent for thiamine deficiency-related disorders. Furthermore, its potential to exert independent neuroprotective effects through the activation of antioxidant pathways warrants further investigation. The synthesis and analytical methods described in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Prosultiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosultiamine (thiamine propyl disulfide) is a synthetic, lipophilic derivative of thiamine (Vitamin B1) developed to improve the bioavailability of this essential vitamin. Its enhanced lipid solubility facilitates absorption across the gastrointestinal tract and the blood-brain barrier, making it a valuable therapeutic agent for treating thiamine deficiency and related neurological conditions. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action, including its influence on key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound's utility as a drug substance is underpinned by its distinct physicochemical characteristics. These properties influence its formulation, stability, and pharmacokinetic profile.

Identification and Structure

| Property | Value |

| Chemical Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldisulfanyl)-1-butenyl]formamide |

| CAS Number | 59-58-5[1] |

| Molecular Formula | C15H24N4O2S2[1] |

| Molecular Weight | 356.51 g/mol [1] |

| Appearance | White crystalline or crystalline powder |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted and experimental verification is recommended for critical applications.

| Property | Value | Source |

| Melting Point | 128-129 °C (decomposes)[1] | Experimental |

| Solubility | Sparingly soluble in water; Soluble in organic solvents and lipids[1] | Qualitative |

| Soluble in DMSO | Qualitative | |

| logP (Octanol-Water Partition Coefficient) | 1.1 | Computed |

| pKa (Acid Dissociation Constant) | 14.43 ± 0.10 | Predicted |

Stability

This compound is reported to have good stability. For pharmaceutical development, a comprehensive stability testing program is essential. The following table outlines a typical stability study protocol based on ICH guidelines.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a thiamine derivative with a propyl disulfide source. A general laboratory-scale synthesis protocol is outlined below, adapted from publicly available patent literature.

Materials:

-

Thiamine hydrochloride (Vitamin B1)

-

Sodium hydroxide

-

n-Propyl bromide

-

Sodium thiosulfate

-

Solvents (e.g., water, ethanol)

Procedure:

-

Preparation of Sodium n-propyl thiosulfate: React sodium thiosulfate with n-propyl bromide in a suitable solvent system. The reaction may be facilitated by a phase transfer catalyst or high-speed shearing.

-

Thiamine Ring Opening: Dissolve thiamine hydrochloride in an aqueous solution and adjust the pH to alkaline conditions (pH 11-12) with sodium hydroxide to induce the opening of the thiazole ring.

-

Condensation Reaction: Slowly add the prepared sodium n-propyl thiosulfate solution to the thiamine solution. The reaction mixture is stirred, leading to the formation of this compound, which may precipitate out of the solution.

-

Isolation and Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as benzene to yield crystalline this compound.

Analytical Methods for Characterization

A validated, stability-indicating HPLC method is crucial for the quantification of this compound and its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 248 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate and confirm the molecular structure.

MS is employed to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, which aids in structural confirmation.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is to serve as a highly bioavailable prodrug of thiamine. Its lipophilicity allows for efficient passive diffusion across cellular membranes. Once inside the cell, the disulfide bond is cleaved, releasing thiamine. Thiamine is then phosphorylated to its active form, thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate and energy metabolism.

Beyond its role in correcting thiamine deficiency, emerging evidence suggests that thiamine and its derivatives, including this compound, may have direct effects on cellular signaling pathways, particularly those related to oxidative stress and inflammation.

Conversion of this compound to Thiamine

The intracellular conversion of this compound to thiamine is a critical step in its biological activity. This process is depicted in the following workflow.

Caption: Intracellular conversion of this compound to thiamine.

Role in Oxidative Stress and NF-κB Signaling

Thiamine deficiency is associated with increased oxidative stress. Conversely, supplementation with thiamine derivatives like this compound may help mitigate oxidative damage. One of the key signaling pathways implicated in inflammation and the response to oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway. While direct modulation of NF-κB by this compound is still under investigation, the known antioxidant properties of thiamine suggest an indirect inhibitory effect on this pro-inflammatory pathway.

The proposed mechanism involves the reduction of reactive oxygen species (ROS), which are known activators of the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Caption: Proposed influence of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a well-established thiamine prodrug with favorable physicochemical properties that contribute to its enhanced bioavailability. This technical guide has provided a detailed overview of its chemical and physical characteristics, along with methodologies for its synthesis and analysis. The exploration of its mechanism of action, including its conversion to thiamine and its potential role in modulating oxidative stress and inflammatory pathways, highlights its therapeutic potential beyond the treatment of simple thiamine deficiency. Further research into the direct molecular interactions of this compound with cellular signaling components will continue to elucidate its full pharmacological profile and may open new avenues for its clinical application.

References

discovery and history of thiamine disulfide derivatives

An In-depth Technical Guide to the Discovery and History of Thiamine Disulfide Derivatives

Introduction

Thiamine (Vitamin B1) is an essential micronutrient vital for carbohydrate metabolism and neurological function. Its active form, thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in energy metabolism.[1][2] The discovery and synthesis of thiamine in the early 20th century was a landmark achievement, leading to the treatment of the debilitating deficiency disease, beriberi.[3] However, the clinical utility of standard thiamine salts, like thiamine hydrochloride, is limited by low bioavailability due to a saturable, active transport-dependent absorption mechanism in the gut.[2] This limitation spurred a new wave of research, primarily in Japan, aimed at developing lipid-soluble thiamine derivatives to enhance absorption and therapeutic efficacy. This guide provides a detailed technical overview of the discovery, history, and foundational science of thiamine disulfide derivatives.

The Genesis of an Idea: From Garlic to Allithiamine

The story of thiamine disulfide derivatives begins not in a modern laboratory, but with a natural discovery in garlic (Allium sativum). In 1951, a group of Japanese researchers, known as the Vitamin B Research Committee of Japan, identified a novel, fat-soluble thiamine derivative produced when garlic bulbs are crushed.[4] This enzymatic action creates a disulfide derivative of thiamine, which they named allithiamine .

Subsequent studies in animals and humans revealed that allithiamine had a much more potent metabolic effect than the thiamine from which it was derived. This discovery was pivotal; it demonstrated that modifying the thiamine molecule to be more lipophilic could overcome the absorption barriers of its water-soluble counterparts. Allithiamine became the natural model for a new class of therapeutic agents.

The Rise of Synthetic Derivatives

Inspired by the properties of allithiamine, Japanese scientists embarked on creating synthetic thiamine disulfide derivatives with improved stability and bioavailability. This research led to the development of several key compounds that are still relevant today.

-

Thiamine Tetrahydrofurfuryl Disulfide (TTFD) / Fursultiamine : Synthesized in the 1960s, TTFD is the synthetic counterpart to allithiamine. It is one of the most extensively studied disulfide derivatives and is noted for the disulfide bond being a critical part of its biological action.

-

Sulbutiamine : Also developed in Japan in the 1960s, sulbutiamine is a synthetic derivative created by binding two thiamine molecules together. This structure confers high fat-solubility, allowing it to easily cross the blood-brain barrier, leading to higher levels of thiamine and its phosphate derivatives in the brain compared to other forms.

These efforts successfully transformed thiamine from a simple vitamin supplement into a range of potent therapeutic agents capable of achieving high tissue concentrations.

Mechanism of Action: Enhanced Bioavailability and Cellular Uptake

The fundamental advantage of thiamine disulfide derivatives lies in their unique mechanism of absorption and metabolism.

-

Enhanced Absorption : Unlike thiamine hydrochloride, which relies on rate-limited active transport, the lipid-soluble disulfide derivatives are absorbed from the intestines via passive diffusion. This allows for a much greater amount of the compound to enter the bloodstream, independent of dose, within a certain range.

-

Systemic Conversion : Once absorbed, the disulfide bond is cleaved by reducing agents in the body, primarily glutathione and the thioredoxin (Trx) system. This reduction process releases the active thiamine molecule into the circulation and tissues.

-

Increased Tissue Penetration : The lipophilic nature of these compounds allows them to easily permeate cell membranes, including the blood-brain barrier, which is a significant obstacle for water-soluble thiamine. This results in significantly higher and more sustained intracellular and intracerebral concentrations of thiamine.

This overall process makes thiamine disulfide derivatives highly effective prodrugs, delivering active thiamine more efficiently to target tissues.

Quantitative Data on Key Thiamine Disulfide Derivatives

The following tables summarize key data related to the properties and pharmacokinetics of these compounds.

| Derivative | Discovery/Synthesis | Origin | Key Characteristics |

| Allithiamine | Discovered in 1951 | Natural (from Garlic) | The first identified natural lipid-soluble thiamine disulfide. |

| Fursultiamine (TTFD) | Synthesized in the 1960s | Synthetic | A synthetic analog of allithiamine with improved lipophilicity. |

| Sulbutiamine | Developed in the 1960s | Synthetic | Dimer of two thiamine molecules; highly lipophilic and readily crosses the blood-brain barrier. |

| Thiamine Propyl Disulfide (TPD) | N/A | Synthetic | An early allithiamine derivative studied for its absorption properties. |

Table 1: Overview of Key Thiamine Disulfide Derivatives.

| Compound | Reported Bioavailability / Efficacy Metric | Reference |

| Thiamine Hydrochloride | Bioavailability estimated between 3.7% and 5.3%. Absorption is rate-limited. | |

| Thiamine Tetrahydrofurfuryl Disulfide (TTFD) | A 100 mg dose results in a peak blood thiamine level almost 10 times the baseline. | |

| Thiamine Propyl Disulfide (TPD) | Produces significantly higher blood, urine, and cerebrospinal fluid levels than thiamine hydrochloride. | |

| Sulbutiamine | Increases thiamine levels in the brain more effectively than other forms. |

Table 2: Comparative Bioavailability and Efficacy Data.

| Parameter | Sulbutiamine | Thiamine Hydrochloride |

| Elimination Half-life | ~5 hours | 1-12 hours |

| Route of Excretion | Renal | Renal |

| Blood-Brain Barrier Crossing | High | Low |

Table 3: Select Pharmacokinetic Parameters.

Experimental Protocols

Protocol 1: General Method for Allithiamine Preparation

This protocol is based on the initial discovery reports describing the formation of allithiamine.

Objective: To prepare allithiamine from thiamine and garlic extract.

Materials:

-

Garlic cloves (Allium sativum)

-

Thiamine hydrochloride solution

-

Sodium hydroxide (for pH adjustment)

-

Cysteine or sodium hydrosulfite (for reduction test)

-

Fuller's earth

-

Water bath

Methodology:

-

Prepare an aqueous extract from fresh, crushed garlic cloves. The enzymatic action required for the conversion is initiated during the grinding process.

-

Mix the garlic extract with a solution of thiamine hydrochloride.

-

Adjust the pH of the mixture to approximately 8.0 using sodium hydroxide.

-

Incubate the mixture in a water bath at 60°C for 30 minutes.

-

Verification: The resulting solution should test negative for standard thiamine qualitative reactions (e.g., thiochrome reaction).

-

Confirmation: Add a reducing agent such as cysteine. The qualitative reactions for thiamine should be restored, confirming the presence of the disulfide bond in allithiamine.

-

Purification (Optional): Allithiamine can be adsorbed onto Fuller's earth in an acidic medium for separation.

Protocol 2: Pharmacokinetic Analysis of TTFD in Humans

This protocol outlines a typical human pharmacokinetic study for a thiamine disulfide derivative.

Objective: To determine the pharmacokinetic profile of orally administered TTFD in healthy adults.

Methodology:

-

Subject Recruitment: Recruit a cohort of healthy adult volunteers.

-

Baseline Measurement: Collect baseline blood samples to determine pre-existing thiamine levels from dietary intake.

-

Administration: Administer a single oral dose of TTFD (e.g., 100 mg).

-

Blood Sampling: Collect blood samples at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

-

Thiamine Analysis: Analyze the total thiamine concentration in each blood sample using a validated method (e.g., HPLC).

-

Data Correction: For each time point, subtract the baseline thiamine level from the measured level to determine the concentration derived specifically from TTFD administration.

-

Pharmacokinetic Modeling: Use the corrected concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) by fitting the data to a suitable compartmental model (e.g., a two-compartment model).

Visualizations: Pathways and Timelines

References

- 1. What is the mechanism of Thiamine disulfide nitrate? [synapse.patsnap.com]

- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Oral Prosultiamine: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic management of thiamine deficiency and its associated neurological and cardiovascular complications.[1][2] As a lipophilic disulfide derivative, specifically thiamine propyl disulfide (TPD), this compound was developed to overcome the limitations of conventional water-soluble thiamine salts, such as thiamine hydrochloride.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, offering valuable insights for researchers and professionals in drug development.

The primary advantage of this compound lies in its enhanced lipid solubility, which facilitates its absorption across the gastrointestinal tract.[2] Unlike thiamine hydrochloride, the intestinal transport of this compound is not rate-limited, leading to significantly higher blood and tissue concentrations of thiamine. This improved bioavailability is crucial for effectively treating conditions like Wernicke-Korsakoff syndrome, beriberi, and other neurological disorders stemming from thiamine deficiency, particularly in patient populations where absorption of water-soluble thiamine is compromised, such as in individuals with alcohol use disorder.

Mechanism of Action and Metabolic Pathway

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract. Its lipophilic nature allows it to passively diffuse across the intestinal epithelium, bypassing the saturable, carrier-mediated transport system that limits the uptake of water-soluble thiamine. Once absorbed, this compound undergoes metabolic conversion to thiamine. The disulfide bond in the this compound molecule is cleaved, releasing thiamine into the circulation. This conversion primarily occurs in the liver and erythrocytes. The released thiamine is then available to be phosphorylated to its active form, thiamine pyrophosphate (TPP), which is an essential cofactor for key enzymes in carbohydrate metabolism.

Pharmacokinetic Profile

| Parameter | Description | Reference |

| Absorption | Readily absorbed from the gastrointestinal tract via passive diffusion due to its lipophilic nature. Intestinal transport is not rate-limited, unlike thiamine hydrochloride. | |

| Bioavailability | Significantly higher than that of oral thiamine hydrochloride, leading to greater systemic exposure to thiamine. | |

| Distribution | After conversion to thiamine, it is distributed throughout the body. This compound's lipophilicity may also allow for better penetration into tissues, including the central nervous system. | |

| Metabolism | Metabolized in the liver and erythrocytes, where the disulfide bond is cleaved to release active thiamine. | |

| Excretion | The metabolites, including thiamine, are primarily excreted in the urine. |

Note: The absence of specific Cmax, Tmax, AUC, and half-life values in this table is due to the lack of publicly available quantitative data from human pharmacokinetic studies of oral this compound.

Experimental Protocols

The quantification of this compound and its active metabolite, thiamine, in biological matrices is crucial for pharmacokinetic studies. A general workflow for such an analysis is outlined below, based on established methods for thiamine and its derivatives.

General Bioanalytical Method Workflow

Detailed Methodologies

1. Sample Collection and Preparation:

-

Biological Matrix: Human plasma or whole blood is typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sample Pre-treatment: To release protein-bound thiamine and its phosphate esters, an acidic protein precipitation step is often employed. This can be achieved by adding trichloroacetic acid (TCA) or perchloric acid to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Enzymatic Hydrolysis: To measure total thiamine (including its phosphorylated forms), the sample supernatant may be treated with an enzyme such as acid phosphatase to hydrolyze thiamine phosphates to free thiamine.

2. Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating thiamine from other endogenous compounds in the biological matrix.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing agent may be added to the mobile phase to improve the retention of the polar thiamine molecule on the reversed-phase column.

3. Detection and Quantification:

-

Pre-column Derivatization and Fluorescence Detection: A highly sensitive and specific method involves the pre-column oxidation of thiamine to the fluorescent compound thiochrome. The oxidation is typically carried out using potassium ferricyanide in an alkaline medium. The resulting thiochrome is then detected by a fluorescence detector.

-

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the direct quantification of thiamine and its metabolites without the need for derivatization. This method allows for the simultaneous measurement of multiple analytes.

Conclusion

Oral this compound stands out as a highly bioavailable form of thiamine, offering significant therapeutic advantages in the management of thiamine deficiency states. Its lipophilic nature enables efficient absorption that is not rate-limited, leading to superior systemic exposure compared to conventional water-soluble thiamine preparations. While the qualitative aspects of its pharmacokinetic profile are well-established, there is a notable gap in the publicly available literature regarding specific quantitative parameters (Cmax, Tmax, AUC, and half-life) from human clinical trials. Further research and publication of such data would be invaluable for optimizing dosing regimens and fully realizing the clinical potential of this important therapeutic agent. The analytical methodologies for thiamine quantification are well-developed, providing a solid foundation for future pharmacokinetic investigations of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Function of Prosultiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic application of this essential vitamin. Its enhanced lipophilicity compared to thiamine hydrochloride allows for superior absorption and bioavailability, enabling it to effectively cross the blood-brain barrier. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and physiological functions of this compound. It includes a detailed summary of its pharmacokinetic properties and clinical efficacy, presented in structured tables for clarity. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this compound and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Molecular Structure and Chemical Properties

This compound, also known as thiamine propyl disulfide, is a disulfide derivative of thiamine. Its unique molecular structure is the key to its enhanced therapeutic properties.

Chemical and Physical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C15H24N4O2S2 |

| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)-1-buten-1-yl]formamide |

| Molecular Weight | 356.51 g/mol |

| CAS Number | 59-58-5 |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents and lipids |

Mechanism of Action and Physiological Function

The primary mechanism of this compound revolves around its ability to act as a highly bioavailable prodrug of thiamine.[2][3] Its lipophilic nature allows it to be readily absorbed from the gastrointestinal tract and to penetrate cell membranes, including the blood-brain barrier, more effectively than thiamine.[2][3]

Once absorbed, the disulfide bond in this compound is cleaved, releasing thiamine. This conversion is facilitated by reducing agents within the body, such as glutathione and the thioredoxin system. The released thiamine is then converted to its active form, thiamine pyrophosphate (TPP), a crucial coenzyme in several key metabolic pathways:

-

Carbohydrate Metabolism: TPP is essential for the function of enzymes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for cellular energy production through the Krebs cycle.

-

Pentose Phosphate Pathway: TPP is a cofactor for transketolase, an enzyme in the pentose phosphate pathway, which is vital for the synthesis of nucleotides and NADPH.

-

Nervous System Function: By ensuring an adequate supply of TPP to the brain and peripheral nerves, this compound supports proper nerve function and helps to mitigate the neurological consequences of thiamine deficiency.

Pharmacokinetics and Bioavailability

The lipophilic nature of this compound results in significantly improved pharmacokinetic properties compared to water-soluble thiamine salts.

Comparative Bioavailability of Thiamine Derivatives

A study comparing single 100 mg oral doses of different thiamine derivatives in seven volunteers demonstrated the superior bioavailability of lipid-soluble forms. While this particular study highlighted benfotiamine, it underscores the principle that lipophilic derivatives, including this compound, are more readily absorbed.

| Parameter | Benfotiamine | Fursultiamine | Thiamine Disulfide |

| Cmax (plasma) | Significantly higher | Higher than disulfide | Lowest |

| tmax (plasma) | Faster | Slower than benfotiamine | Slowest |

| AUC (plasma) | Significantly higher | Higher than disulfide | Lowest |

Note: This table is based on a study that provides a qualitative comparison. Specific quantitative values for this compound from a head-to-head study with identical parameters were not available in the searched literature.

Clinical Efficacy

This compound has been investigated for its therapeutic potential in conditions associated with thiamine deficiency, particularly those affecting the nervous system.

Clinical Applications of this compound

| Condition | Study Design | Key Findings |

| Alcoholic Polyneuropathy | Randomized, controlled trials with the related compound benfotiamine have shown significant improvement in neuropathy symptoms. | Benfotiamine treatment led to a significant improvement in vibration perception and motor function. A study on benfotiamine also showed a reduction in psychiatric stress in severely affected alcoholics. |

| Wernicke-Korsakoff Syndrome | Treatment guidelines and case reports support the use of high-dose parenteral thiamine. This compound, with its high bioavailability, is a relevant oral formulation for follow-up therapy. | High doses of thiamine have been shown to lead to neurological and radiographic improvements in patients with Wernicke encephalopathy. |

Experimental Protocols

Synthesis of this compound (Thiamine Propyl Disulfide)

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Thiamine hydrochloride

-

Sodium hydroxide

-

Sodium n-propyl thiosulfate

-

Hydrochloric acid

-

Ammonium carbonate

-

Dehydrated ethanol

-

High-speed shearing and emulsifying reactor

Procedure:

-

Thiamine Base Preparation: Dissolve thiamine hydrochloride in water and neutralize with a sodium hydroxide solution to obtain the thiamine base.

-

Reaction: In a high-speed shearing and emulsifying reactor, combine the thiamine base solution with a solution of sodium n-propyl thiosulfate. The high-speed shearing facilitates the reaction between the solid and liquid phases.

-

Precipitation: Stir the reaction mixture to allow for the precipitation of the crude this compound.

-

Isolation of Crude Product: Filter the mixture by centrifugation to isolate the solid crude product.

-

Purification:

-

Dissolve the crude product in an excess of hydrochloric acid.

-

Filter the acidic solution.

-

Add a saturated solution of ammonium carbonate to the filtrate until precipitation is complete.

-

Collect the precipitate by suction filtration and dry to obtain the crude this compound.

-

-

Recrystallization: Recrystallize the crude product from dehydrated ethanol to yield the purified this compound.

Quantification of this compound in Biological Samples using HPLC

This protocol provides a general framework for the analysis of thiamine and its derivatives, which can be adapted for this compound.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Buffer solution (e.g., sodium-1-hexanesulfonate with pH adjustment)

-

Sample extraction reagents (e.g., trichloroacetic acid, enzymes for hydrolysis)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Extraction: Homogenize the biological sample (e.g., plasma, tissue) and extract this compound and its metabolites. This may involve protein precipitation with an acid like trichloroacetic acid.

-

Enzymatic Hydrolysis (for total thiamine): To measure total thiamine content, treat the sample with an enzyme such as taka-diastase to convert thiamine esters to free thiamine.

-

Filtration: Filter the extracted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare a suitable mobile phase, which typically consists of a buffer and an organic solvent like methanol or acetonitrile. An ion-pairing reagent may be used to improve peak shape.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at the lambda max of the analyte (e.g., ~245 nm for thiamine). For increased sensitivity, post-column derivatization to a fluorescent product can be employed.

-

-

Injection: Inject the prepared sample into the HPLC system.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to those of known standards.

-

Conclusion

This compound's enhanced bioavailability and ability to effectively deliver thiamine to the central nervous system make it a valuable therapeutic agent for the management of thiamine deficiency-related disorders. Its unique molecular structure and mechanism of action provide a clear rationale for its use in clinical practice. The experimental protocols and data presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on conducting direct, large-scale comparative pharmacokinetic and clinical efficacy trials to further elucidate the specific advantages of this compound.

References

An In-depth Technical Guide on the Lipophilic Properties of Prosultiamine and its Cell Membrane Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), exhibits enhanced lipophilic characteristics compared to its parent compound, leading to significantly improved bioavailability. This technical guide delves into the core lipophilic properties of this compound and its mechanism of transport across cellular membranes. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows, this document serves as a comprehensive resource for professionals in pharmaceutical research and development. The enhanced lipid solubility of this compound allows it to bypass the rate-limiting intestinal transporters required for thiamine absorption, facilitating its transport via passive diffusion across the gastrointestinal tract and, notably, the blood-brain barrier. Furthermore, this guide explores the interaction of this compound with cellular signaling pathways, including the Keap1-Nrf2 antioxidant response and apoptosis, providing a deeper understanding of its molecular mechanisms of action.

Lipophilic Properties of this compound

This compound (thiamine propyl disulfide) is a lipid-soluble derivative of thiamine.[1] This increased lipophilicity is a key attribute that enhances its absorption and distribution in the body compared to the water-soluble thiamine.[1]

Quantitative Data on Lipophilicity and Solubility

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 1.1 (Computed) | PubChem[2] |

| Water Solubility | Sparingly soluble | DrugFuture[3] |

| Solubility in Organic Solvents | Soluble | DrugFuture[3] |

Table 1: Physicochemical Properties of this compound

Cell Membrane Transport of this compound

The enhanced lipophilicity of this compound dictates its primary mechanism of transport across cellular membranes: passive diffusion. Unlike thiamine, which relies on carrier-mediated transport systems that can become saturated, this compound's lipid-soluble nature allows it to freely diffuse across the lipid bilayer of cell membranes down its concentration gradient. This mode of transport is not dependent on specific intestinal transporters, leading to more efficient absorption from the gastrointestinal tract.

Mechanism of Passive Diffusion

The process of passive diffusion for a lipophilic compound like this compound across a cell membrane can be visualized as follows:

This process allows this compound to be effectively absorbed from the gut and to penetrate tissues that are typically challenging for water-soluble compounds to enter, most notably the brain via the blood-brain barrier.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the classical shake-flask method for the experimental determination of the LogP of a lipophilic compound like this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Purified water

-

Phosphate buffered saline (PBS), pH 7.4

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Pre-saturation of Solvents: Mix equal volumes of n-octanol and water (or PBS) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in the pre-saturated n-octanol to prepare a stock solution of known concentration.

-

Partitioning:

-

Add a precise volume of the this compound stock solution in n-octanol to a separatory funnel.

-

Add a precise volume of the pre-saturated water (or PBS). The volume ratio of the two phases should be optimized based on the expected LogP.

-

Securely stopper the funnel and shake it on a mechanical shaker for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to break up any emulsions.

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Caco-2 Cell Permeability Assay

This protocol describes a common in vitro method to assess the intestinal permeability of a compound like this compound using the Caco-2 cell line, which forms a monolayer mimicking the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow (for monolayer integrity testing)

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in flasks according to standard protocols.

-

Seed the cells onto the apical side of the Transwell® inserts at a specific density.

-

Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer.

-

Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

-

-

Permeability Assay (Apical to Basolateral - Absorption):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add a solution of this compound in HBSS to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

-

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Interaction with Cellular Signaling Pathways

Keap1-Nrf2 Antioxidant Response Pathway

Thiamine disulfide derivatives have been shown to modulate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or in the presence of inducers like thiamine disulfide derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes.

Apoptosis Signaling Pathway

Thiamine deficiency has been linked to the induction of apoptosis, particularly in neuronal cells, through a mitochondria-dependent, caspase-3-mediated pathway. While direct studies on this compound's role in caspase activation are limited, its influence on cellular redox status, as suggested by its interaction with the Nrf2 pathway, may indirectly modulate apoptotic signaling. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately resulting in programmed cell death.

Conclusion

This compound's enhanced lipophilicity is a cornerstone of its improved pharmacokinetic profile compared to thiamine. Its ability to passively diffuse across cell membranes facilitates greater absorption and distribution, including penetration of the blood-brain barrier. This technical guide has provided a consolidated overview of the quantitative aspects of its lipophilic properties, detailed experimental protocols for their assessment, and a visual representation of its transport mechanism and interaction with key cellular signaling pathways. This comprehensive information is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound and other lipophilic vitamin derivatives.

References

Antioxidant Properties of Thiamine Disulfide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine (Vitamin B1) and its disulfide derivatives, including thiamine disulfide, sulbutiamine, and fursultiamine, have demonstrated notable antioxidant properties that extend beyond thiamine's traditional role as a coenzyme in cellular metabolism. These compounds are emerging as promising therapeutic agents for conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the antioxidant mechanisms of thiamine disulfide compounds, presenting key quantitative data, detailed experimental protocols for assessing their activity, and visual representations of the involved signaling pathways. The primary antioxidant action of these compounds is not through direct radical scavenging alone, but significantly through the modulation of endogenous antioxidant defense systems, particularly the thioredoxin and glutathione systems, and the activation of the Keap1-Nrf2 signaling pathway.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. Thiamine disulfide compounds, which are more lipophilic and have better bioavailability than thiamine itself, are readily reduced intracellularly to their thiol forms. This conversion is critical to their antioxidant function, as the resulting thiol is the active species that participates in redox regulation. This guide will delve into the mechanisms of action, quantitative effects, and the experimental basis for the antioxidant properties of these compounds.

Quantitative Data on Antioxidant Effects

The antioxidant activity of thiamine disulfide compounds is often assessed by their ability to protect cells from oxidative damage and to modulate the activity of key antioxidant enzymes. The following tables summarize the available quantitative data.

Table 1: Protective Effects of Thiamine Disulfide Compounds Against Oxidative Stress

| Compound | Concentration | Cell Line | Oxidative Stressor | Protective Effect | Reference |

| Thiamine Disulfide (TSS) | 100 µM | Caco-2 | 300 µM tert-butyl hydroperoxide (TbOOH) | Significant protection against ROS production | [1] |

| Sulbutiamine (SBT) | 100 µM | Caco-2 | 300 µM tert-butyl hydroperoxide (TbOOH) | Significant protection against ROS production | [1] |

| Fursultiamine (FST) | 100 µM | Caco-2 | 300 µM tert-butyl hydroperoxide (TbOOH) | Significant protection against ROS production | [1] |

| Thiamine Disulfide | Not specified | Tryptophan solution (in vitro) | Irradiation | 13.6% protection rate | [1] |

Table 2: Effects of Thiamine Disulfide Compounds on Antioxidant Enzyme Activity in Caco-2 Cells

| Compound (100 µM) | Thioredoxin Reductase (TrxR) Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) | Glutathione Reductase (GR) Activity | Glutaredoxin (Grx) Activity | Reference |

| Thiamine Disulfide (TSS) | ~150% | No significant change | No significant change | No significant change | [1] |

| Sulbutiamine (SBT) | ~175% | No significant change | No significant change | No significant change | |

| Fursultiamine (FST) | ~250% | ~150% | No significant change | No significant change |

Data are approximated from graphical representations in the source.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of thiamine disulfide compounds are multifaceted, involving both direct interaction with ROS and, more significantly, the modulation of intracellular antioxidant defense systems.

Reduction of Thiamine Disulfides

The primary step in the bioactivation of thiamine disulfide compounds is their reduction to the corresponding thiol form. This is accomplished by the two major cellular redox systems: the thioredoxin (Trx) system and the glutathione (GSH) system.

Activation of the Keap1-Nrf2 Signaling Pathway

Thiamine disulfide derivatives have been shown to activate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its ubiquitination and subsequent degradation. Thiamine disulfide compounds, likely through their thiol form, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase (TrxR).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the antioxidant properties of thiamine disulfide compounds.

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color.

-

Principle: TrxR catalyzes the transfer of reducing equivalents from NADPH to DTNB, producing TNB, which is quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Assay Buffer: 0.2 M sodium phosphate buffer (pH 7.4) containing 5 mM EDTA.

-

DTNB Solution: 20 mM DTNB in a suitable organic solvent (e.g., DMSO).

-

NADPH Solution: 0.25 mM NADPH in Assay Buffer.

-

Cell lysate containing TrxR.

-

-

Procedure:

-

Prepare cell lysates from cells treated with thiamine disulfide compounds (e.g., 100 µM for 24 hours) and untreated controls.

-

To a 96-well plate or cuvette, add 50 µg of protein from the cell lysate.

-

Add Assay Buffer to a final volume of, for example, 180 µL.

-

Add 10 µL of 20 mM DTNB.

-

Incubate for 2 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of 0.25 mM NADPH.

-

Immediately monitor the increase in absorbance at 412 nm for approximately 10 minutes.

-

Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

-

To determine TrxR-specific activity, a parallel reaction is run in the presence of a TrxR-specific inhibitor. The difference in activity between the inhibited and uninhibited reactions represents the TrxR activity.

-

Glutathione Reductase (GR) Activity Assay

This assay measures GR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Principle: GR catalyzes the reduction of glutathione disulfide (GSSG) to GSH, with the concomitant oxidation of NADPH to NADP+.

-

Reagents:

-

Assay Buffer: 0.2 M Tris-HCl buffer (pH 8.1) containing 1 mM EDTA.

-

NADPH Solution: 0.25 mM NADPH in Assay Buffer.

-

GSSG Solution: 1 mM GSSG in Assay Buffer.

-

Cell lysate containing GR.

-

-

Procedure:

-

Prepare cell lysates from cells treated with thiamine disulfide compounds and untreated controls.

-

To a cuvette, add 80 µg of protein from the cell lysate.

-

Add Assay Buffer to a final volume of, for example, 950 µL.

-

Add 50 µL of 0.25 mM NADPH.

-

Incubate at 25°C for a few minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of 1 mM GSSG.

-

Monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient (6,220 M⁻¹cm⁻¹).

-

General Workflow for Assessing Antioxidant Effects in Cell Culture

Conclusion

Thiamine disulfide compounds represent a class of molecules with significant, albeit primarily indirect, antioxidant properties. Their ability to be readily taken up by cells and reduced to their active thiol form allows them to effectively combat oxidative stress by bolstering the cell's own antioxidant defense mechanisms. The activation of the Keap1-Nrf2 pathway is a key mechanism through which these compounds upregulate the expression of critical antioxidant enzymes. While direct radical scavenging activity may be modest, their ability to enhance the thioredoxin and glutathione systems makes them potent agents for mitigating oxidative damage. Further research, particularly focused on generating comparative quantitative data from standardized antioxidant assays, will be invaluable for the continued development of these promising compounds for therapeutic applications in oxidative stress-related diseases.

References

Methodological & Application

Application Note: Quantification of Prosultiamine in Human Plasma by HPLC-UV

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of prosultiamine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC with ultraviolet (UV) detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies and therapeutic drug monitoring of this compound. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a thiamine (vitamin B1) disulfide derivative developed to improve the absorption of thiamine from the gastrointestinal tract. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC-UV method suitable for quantifying this compound in human plasma samples.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Thiamine or a structurally similar compound)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile is a common mobile phase for similar compounds.[1] For this method, a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is proposed.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm for thiamine-related compounds).

-

Run Time: Approximately 15 minutes.

Sample Preparation

-

Thaw frozen plasma samples on ice or in a refrigerator to prevent degradation of the analyte.[3]

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution.

-

For protein precipitation, add 600 µL of acetonitrile or a 10% trichloroacetic acid solution.[2] Using acetonitrile is often preferred as it is a common HPLC solvent and is transparent at low UV wavelengths.

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

-

Calibration Curve: Spike drug-free plasma with the working standard solutions to obtain final concentrations covering the expected range of the study samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Method Validation Summary

The following table summarizes the typical performance characteristics expected from a validated HPLC method for this compound in plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Concentration Range | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 90 - 110% |

| Retention Time of this compound | ~ 6.5 min |

| Retention Time of Internal Standard | ~ 4.8 min |

Diagrams

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-UV method provides a reliable and straightforward approach for the quantification of this compound in human plasma. The sample preparation is simple, and the chromatographic conditions are optimized for good resolution and sensitivity. This method is suitable for routine analysis in a research or clinical setting to support pharmacokinetic and toxicokinetic studies of this compound.

References

Administration Routes of Prosultiamine in Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosultiamine is a synthetic derivative of thiamine (vitamin B1) developed to improve upon the bioavailability of naturally occurring thiamine. Its lipophilic nature facilitates absorption from the gastrointestinal tract and enhances its ability to cross cell membranes.[1] This document provides an overview of common administration routes for this compound in rodent studies, including detailed protocols and available pharmacokinetic data. Due to a scarcity of published studies detailing the pharmacokinetics of this compound specifically in rodents, data from studies on the closely related thiamine derivative, fursultiamine, is included for illustrative purposes. Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), shares structural and functional similarities with this compound.

Data Presentation: Pharmacokinetic Parameters

Table 1: Illustrative Pharmacokinetic Parameters of Thiamine and Thiamine Pyrophosphate Following Oral Fursultiamine Administration in Mice

| Compound Measured | Dose of Fursultiamine | Time Point Post-Administration | Plasma Concentration |

| Thiamine | 50 mg/kg | 2 hours | High concentration |

| Thiamine Pyrophosphate | 50 mg/kg | 2 hours | High concentration |

Source: Adapted from a study on the effect of fursultiamine on choroidal neovascularization.[2] Note: The original study confirmed high concentrations were reached but did not provide specific quantitative values for Cmax and Tmax.

Experimental Protocols

The following are detailed protocols for the oral, intravenous, and intraperitoneal administration of this compound in rodents. These are generalized procedures based on established best practices for rodent handling and substance administration.[3][4] Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the specific formulation of the this compound being used.

Protocol 1: Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose directly into the stomach.

Materials:

-

This compound solution

-

Appropriate-sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches for mice; 18-20 gauge, 2-3 inches for rats)

-

Syringe (1 mL or 3 mL)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation: Weigh the animal to accurately calculate the required dose.

-

Dose Preparation: Prepare the this compound solution at the desired concentration. Ensure the vehicle is appropriate for oral administration and is non-toxic to the animal.

-

Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line. For mice, this can be achieved by scruffing the neck and back skin. For rats, a towel wrap may be used.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Substance Administration: Once the needle is in the correct position, slowly administer the this compound solution.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intravenous Administration (Tail Vein Injection)

Intravenous injection allows for the rapid and complete bioavailability of the substance.

Materials:

-

Sterile this compound solution (ensure it is suitable for intravenous injection)

-

Tuberculin syringe (1 mL) with a 27-30 gauge needle

-

A warming device (e.g., heat lamp or warming pad) to dilate the tail veins

-

Restraint device for rodents

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation: Place the rodent in a restraint device, allowing access to the tail. Warm the tail using a heat lamp or warming pad to cause vasodilation, making the lateral tail veins more visible and accessible.

-

Dose Preparation: Draw the sterile this compound solution into the syringe. Remove any air bubbles.

-

Injection Site Preparation: Disinfect the tail with 70% ethanol.

-

Needle Insertion: Position the needle with the bevel facing up and insert it into one of the lateral tail veins at a shallow angle.

-

Substance Administration: Once the needle is correctly positioned within the vein (a flash of blood in the needle hub can sometimes be observed), slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.

-

Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal Administration

Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.

Materials:

-

Sterile this compound solution

-

Syringe (1 mL or 3 mL) with a 25-27 gauge needle

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation: Weigh the animal for accurate dose calculation.

-

Dose Preparation: Prepare the sterile this compound solution.

-

Restraint: Restrain the animal in a supine position (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

-

Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant.[5] Avoid the midline to prevent puncturing the urinary bladder or cecum.

-

Needle Insertion: Lift the skin and insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe, which would indicate incorrect placement.

-

Substance Administration: Inject the solution into the peritoneal cavity.

-

Post-Administration Monitoring: Return the animal to its cage and observe for any signs of pain or distress.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound acts as a prodrug for thiamine. Once administered, it is converted to thiamine, which is then phosphorylated to its active form, thiamine pyrophosphate (TPP). TPP is an essential cofactor for several key enzymes in carbohydrate and energy metabolism.

Caption: Metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Study

A typical workflow for a rodent pharmacokinetic study involves several key steps from administration to data analysis.

Caption: Rodent pharmacokinetic study workflow.

Logical Relationship of Administration Routes and Bioavailability

The route of administration directly impacts the bioavailability of a drug. Intravenous administration provides 100% bioavailability, while other routes involve absorption processes that can reduce the amount of drug reaching systemic circulation.

Caption: Administration routes and bioavailability.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Prosultiamine and its Metabolites in Brain Tissue

Introduction

Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound designed to exhibit enhanced bioavailability and blood-brain barrier permeability compared to thiamine hydrochloride.[1][2] Once administered, this compound is metabolized to thiamine, which is subsequently converted to its biologically active forms, thiamine monophosphate (TMP) and thiamine diphosphate (TDP), within the brain.[1][3] TDP is an essential coenzyme for several key enzymes involved in carbohydrate and energy metabolism, crucial for normal neuronal function.[4] Therefore, quantifying the levels of this compound and, more importantly, its active metabolites—thiamine, TMP, and TDP—in brain tissue is critical for pharmacokinetic studies, drug development, and neuroscience research.